molecular formula C15H11N3O2S2 B8340869 3-(4-Methylphenyl-sulfonyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole

3-(4-Methylphenyl-sulfonyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole

Cat. No. B8340869
M. Wt: 329.4 g/mol
InChI Key: OFMBIWJBZVRYEQ-UHFFFAOYSA-N
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Patent
US05677302

Procedure details

A mixture of 2-butyl-1,2,4-thiadiazolo[4,5-a]benzimidazole-3(2H)-one (10.0 g, 40.4 mmole) and p-toluenesulfonyl cyanide (14.7 g, 81.0 mmole) in 120 mL of dichloromethane was stirred at room temperature for 20 h. The precipitate was filtered and washed with dichloromethane to yield 12.2 g (91%) of 3-(4-methylphenylsulfonyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole as white powder: mp 231°-234° C.; 1H NMR (CDCl3) δ8.53 (d, 1H), 8.04 (d, 2H), 7.82 (d, 1H), 7.56-7.44 (m, 4H), 2.53 (s, 3H) ppm; 13C NMR (CDCl3) δ163.72, 150.38, 147.97, 147.54, 132.48, 130.30(2C), 129.97(2C), 128.49, 126.14, 123.06, 119.70, 114.67, 21.93 ppm; IR (KBr) ν1592, 1525, 1444, 1337, 1151, 1081, 735 cm-1 ; HRMS calcd for C15H11N3O2S2 : 329.0293, found: 329.0300. Anal. Calcd for C15H11N3 O2S2 : C, 54.70; H, 3.37; N, 12.76. Found: C, 54.29; H, 3.14; N, 14.59.
Name
2-butyl-1,2,4-thiadiazolo[4,5-a]benzimidazole-3(2H)-one
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:5]1[C:12](=O)[N:11]2[C:7](=[N:8][C:9]3[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=32)[S:6]1)CCC.[C:18]1([CH3:29])[CH:23]=[CH:22][C:21]([S:24](C#N)(=[O:26])=[O:25])=[CH:20][CH:19]=1>ClCCl>[CH3:29][C:18]1[CH:23]=[CH:22][C:21]([S:24]([C:12]2[N:11]3[C:7](=[N:8][C:9]4[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=43)[S:6][N:5]=2)(=[O:26])=[O:25])=[CH:20][CH:19]=1

Inputs

Step One
Name
2-butyl-1,2,4-thiadiazolo[4,5-a]benzimidazole-3(2H)-one
Quantity
10 g
Type
reactant
Smiles
C(CCC)N1SC2=NC3=C(N2C1=O)C=CC=C3
Name
Quantity
14.7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C#N)C
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with dichloromethane

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C1=NSC2=NC3=C(N21)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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